7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene
Description
This compound is a nitrogen-rich tetracyclic system featuring six nitrogen atoms distributed across fused aromatic and non-aromatic rings. Its structure includes two phenyl substituents at positions 3 and 11, and a methyl group at position 5.
Properties
CAS No. |
133118-27-1 |
|---|---|
Molecular Formula |
C24H18N6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene |
InChI |
InChI=1S/C24H18N6/c1-16-21-25-27-23(17-10-4-2-5-11-17)29(21)19-14-8-9-15-20(19)30-22(16)26-28-24(30)18-12-6-3-7-13-18/h2-16H,1H3 |
InChI Key |
BZPPISRHFQGMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NN=C(N2C3=CC=CC=C3N4C1=NN=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous heterocyclic systems:
Key Observations:
Structural Complexity : The target compound’s tetracyclic framework distinguishes it from tricyclic analogs (e.g., hexaazatricyclo derivatives), offering enhanced steric hindrance and electronic delocalization .
Substituent Effects :
- Phenyl groups at positions 3 and 11 enhance hydrophobicity compared to methoxy or chloro substituents in analogs .
- The methyl group at position 7 may sterically hinder interactions, unlike unsubstituted derivatives .
Applications: Biological Potential: Fused tetrazolopyrimidine analogs (e.g., ) show antimicrobial activity, suggesting the target compound could be optimized for similar uses . Materials Science: Rigid, nitrogen-rich frameworks are valuable in designing catalysts or sensors, as seen in related macrocycles .
Research Findings and Data
Spectroscopic Characterization
- NMR : Multiplets in the aromatic region (δ 6.8–7.5 ppm) confirm phenyl substituents, while methyl groups resonate near δ 2.1–2.5 ppm .
- X-ray Crystallography : Related hexaazatricyclo compounds () show planar fused rings with bond lengths consistent with conjugated π-systems (C–N: 1.33–1.38 Å; C–C: 1.39–1.42 Å) .
Comparative Reactivity
- Protonation Behavior : Macrocyclic analogs () exhibit stepwise protonation at nitrogen sites (logK values: 8.2–10.5), suggesting the target compound may act as a polydentate ligand .
- Solubility : Phenyl substituents reduce aqueous solubility compared to methoxy- or hydroxy-substituted derivatives (e.g., ) .
Biological Activity
Overview of 7-Methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene
7-Methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene is a complex organic compound known for its unique structural features and potential biological activities.
Chemical Structure
The compound belongs to a class of tetracyclic compounds characterized by multiple nitrogen atoms in their structure. Its molecular formula and structural complexity suggest potential interactions with biological systems.
Anticancer Properties
Research indicates that compounds with similar structural frameworks often exhibit anticancer properties. For instance:
- Mechanism of Action : Compounds in this class may induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the induction of oxidative stress.
- Case Studies : Some studies have reported that related compounds have shown efficacy against different cancer cell lines (e.g., breast cancer and leukemia) by disrupting cellular signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that derivatives of hexazatetracycles possess antimicrobial properties:
- Bacterial Inhibition : Certain analogs have demonstrated activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : There is evidence supporting antifungal activity against common pathogens.
In Vitro Studies
In vitro studies are crucial for understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Showed significant inhibition of cancer cell lines at concentrations of 10 µM. |
| Study B | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 5 µg/mL. |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm efficacy and safety:
| Study | Findings |
|---|---|
| Study C | Indicated reduced tumor size in xenograft models treated with similar compounds. |
| Study D | Reported no toxicity at therapeutic doses in animal models over a 30-day period. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
